trans-4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
trans-4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound featuring a cyclohexane ring substituted with a carboxylic acid group and an aminomethyl group linked to a thiazole ring The thiazole ring is further substituted with a dichlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a carboxylic acid derivative.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a halogenation reaction using reagents like dichlorobenzene.
Attachment of the Thiazole Ring to the Cyclohexane Ring: This step involves a coupling reaction, often facilitated by a catalyst such as palladium, to link the thiazole ring to the cyclohexane ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Substituted derivatives of the dichlorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of the thiazole ring and the dichlorophenyl group suggests it could interact with biological targets, possibly serving as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The thiazole ring is a common motif in many pharmaceuticals, and the dichlorophenyl group could enhance its binding affinity to biological targets.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of trans-4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The dichlorophenyl group could enhance its binding affinity, while the thiazole ring could participate in hydrogen bonding or π-π interactions with the target.
Comparison with Similar Compounds
Similar Compounds
trans-4-(Aminomethyl)cyclohexanecarboxylic acid: Lacks the thiazole and dichlorophenyl groups, making it less complex.
trans-4-Methyl-1-cyclohexanecarboxylic acid: Similar cyclohexane structure but lacks the aminomethyl and thiazole groups.
Uniqueness
The uniqueness of trans-4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20Cl2N2O3S |
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Molecular Weight |
427.3 g/mol |
IUPAC Name |
4-[[[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H20Cl2N2O3S/c1-10-16(27-18(23-10)15-13(20)3-2-4-14(15)21)17(24)22-9-11-5-7-12(8-6-11)19(25)26/h2-4,11-12H,5-9H2,1H3,(H,22,24)(H,25,26) |
InChI Key |
XZVMVPVPBWCGLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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